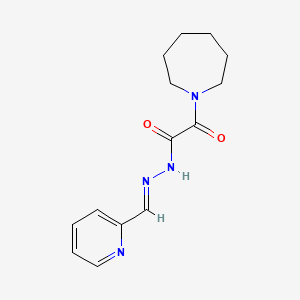

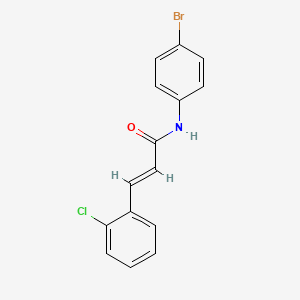

2-(1-azepanyl)-2-oxo-N'-(2-pyridinylmethylene)acetohydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-(1-azepanyl)-2-oxo-N'-(2-pyridinylmethylene)acetohydrazide" often involves multi-component reactions that yield highly fluorescent pyrrolo[2,3-b]pyridines and related heterocycles through a coupling-isomerization-enamine-addition-cyclocondensation sequence. These processes typically involve electron-poor (hetero)aryl halides, terminal propargyl N-tosylamine, and N,S-ketene acetal in a one-pot procedure (Schramm et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through X-ray structure analyses, revealing non-planar molecules with similar geometric parameters across different polymorphs. These analyses highlight the intricate arrangements of atoms within these compounds and their crystalline forms (Plutenko et al., 2013).

Chemical Reactions and Properties

The reactivity of such compounds involves interactions with various reagents to form complexes that can exhibit altered biological activities, such as reduced antimalarial or enhanced antileukemic properties, upon coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill et al., 1982).

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antileukemic Properties

- Complexes of 2-acetylpyridine thiosemicarbazones, which are structurally related to the compound , have been evaluated for their antimalarial and antileukemic properties. These complexes show reduced antimalarial activity but enhanced antileukemic properties when coordinated with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).

Analgesic Properties

- N-substituted dibenzoxazepines, which are analogs of a compound similar to the one , have shown analgesic properties and PGE2 antagonism. These compounds have been synthesized and evaluated for their efficacy as analgesics and PGE2 antagonists (Hallinan et al., 1993).

Antianxiety Activity

- Pyridine derivatives synthesized from related compounds have demonstrated significant antianxiety activity, comparable to that of Diazepam (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008).

Antitumor Activity

- Metal complexes of hydrazone-oxime ligands derived from related compounds have been tested for their anti-proliferative activity against various human cell lines, showing significant potential in cancer treatment (El-saied, Salem, Shakdofa, Al‐Hakimi, & Radwan, 2018).

Synthesis and Structural Analysis

- Research has been conducted on the synthesis and structural characterization of novel pyridine-based hydrazone derivatives. These studies include detailed analysis using density functional theory and X-ray crystallography, highlighting the importance of hydrogen bonding in the structure of these compounds (Khalid et al., 2021).

Fluorescent Heterocycles

- A study explored the synthesis of annelated 2-amino pyridines through a coupling-isomerization-enamine-addition-cyclocondensation sequence. These heterocycles have been found to be highly fluorescent and partially pH sensitive, contributing to advancements in materials science and bioimaging applications (Schramm, Dediu, Oeser, & Müller, 2006).

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-13(14(20)18-9-5-1-2-6-10-18)17-16-11-12-7-3-4-8-15-12/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJCIQAEKBAHGV-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328325 | |

| Record name | 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

352461-03-1 | |

| Record name | 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)